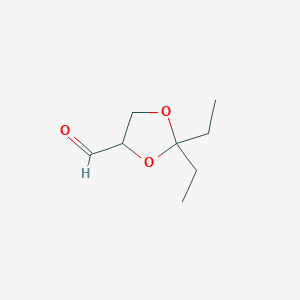

2,2-Diethyl-1,3-dioxolane-4-carbaldehyde

Description

2,2-Diethyl-1,3-dioxolane-4-carbaldehyde is a chiral dioxolane derivative featuring two ethyl substituents at the 2-position and a carbaldehyde group at the 4-position. The diethyl variant is expected to exhibit distinct steric and electronic properties due to its bulkier ethyl groups, influencing its reactivity and applications in organic synthesis .

Properties

IUPAC Name |

2,2-diethyl-1,3-dioxolane-4-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O3/c1-3-8(4-2)10-6-7(5-9)11-8/h5,7H,3-4,6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQSCFVGTYTZEMA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(OCC(O1)C=O)CC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Diethyl-1,3-dioxolane-4-carbaldehyde typically involves the reaction of diethyl ketone with formaldehyde in the presence of an acid catalyst. The reaction proceeds through the formation of a hemiacetal intermediate, which then cyclizes to form the dioxolane ring. The reaction conditions usually include a temperature range of 0-50°C and a reaction time of 1-3 hours.

Industrial Production Methods

In industrial settings, the production of 2,2-Diethyl-1,3-dioxolane-4-carbaldehyde can be scaled up using continuous flow reactors. This method allows for better control of reaction parameters and higher yields. The use of solid acid catalysts, such as sulfonated resins, can enhance the efficiency of the reaction and reduce the need for purification steps.

Chemical Reactions Analysis

Types of Reactions

2,2-Diethyl-1,3-dioxolane-4-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The dioxolane ring can undergo substitution reactions with nucleophiles, leading to the formation of various substituted dioxolanes.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in an aqueous medium at room temperature.

Reduction: Sodium borohydride (NaBH4) in methanol at 0-25°C.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

Oxidation: 2,2-Diethyl-1,3-dioxolane-4-carboxylic acid.

Reduction: 2,2-Diethyl-1,3-dioxolane-4-methanol.

Substitution: Various substituted dioxolanes depending on the nucleophile used.

Scientific Research Applications

2,2-Diethyl-1,3-dioxolane-4-carbaldehyde has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: It serves as a reagent in biochemical assays and as a precursor for the synthesis of biologically active compounds.

Medicine: It is involved in the development of new drugs and therapeutic agents.

Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of 2,2-Diethyl-1,3-dioxolane-4-carbaldehyde involves its reactivity as an aldehyde and its ability to form stable cyclic structures. The aldehyde group can participate in nucleophilic addition reactions, while the dioxolane ring provides stability and rigidity to the molecule. These properties make it a versatile reagent in organic synthesis.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Key compounds for comparison include:

Physicochemical Properties

- Boiling Point : Dimethyl carbaldehyde derivatives exhibit boiling points ~264°C (e.g., 1,3-Dioxolane-4-acetaldehyde, 4-(hydroxymethyl)-2,2-dimethyl-(R)) . Diethyl analogs are expected to have higher boiling points due to increased molecular weight.

- Solubility : Dimethyl derivatives are soluble in polar aprotic solvents (e.g., DCM, THF) . Diethyl substituents may reduce polarity, favoring solubility in less polar solvents like chlorocyclohexane .

Research Findings and Challenges

- Toxicity: While diethyl-dioxolane-methanol shows moderate toxicity (LD₅₀ = 1,059 mg/kg), carbaldehyde derivatives may exhibit different toxicological profiles due to aldehyde reactivity .

- Synthetic Limitations: Limited commercial availability of diethyl carbaldehyde (vs. dimethyl variants) suggests challenges in large-scale production or purification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.